3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid, Mixture of diastereomers
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Overview
Description
3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid, mixture of diastereomers, is a bicyclic carboxylic acid with a unique structure that includes a bicyclo[2.2.1]heptane framework. This compound is notable for its rigidity and the presence of two methyl groups at the 3-position, which can influence its chemical reactivity and physical properties. The mixture of diastereomers refers to the presence of different stereoisomers that are not mirror images of each other, adding complexity to its chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common synthetic route starts with the reaction of cyclopentadiene with dimethyl maleate under thermal conditions to form the bicyclic intermediate. This intermediate is then subjected to hydrolysis and decarboxylation to yield the desired carboxylic acid.
Reaction Conditions:
Diels-Alder Reaction: Cyclopentadiene and dimethyl maleate are heated to 60-80°C.
Hydrolysis: The intermediate is treated with aqueous acid (e.g., hydrochloric acid) at elevated temperatures.
Decarboxylation: The hydrolyzed product is heated to induce decarboxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the Diels-Alder reaction to improve yield and efficiency, as well as automated systems for hydrolysis and decarboxylation steps to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, forming esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Formation of 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-one.
Reduction: Formation of 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-methanol.
Substitution: Formation of esters or amides depending on the nucleophile used.
Scientific Research Applications
3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid depends on its application. In drug design, its rigid bicyclic structure can interact with specific molecular targets, such as enzymes or receptors, by fitting into binding sites that require a precise spatial arrangement. This interaction can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: Lacks the 3,3-dimethyl substitution, leading to different reactivity and physical properties.
3,3-dimethylbicyclo[2.2.1]heptane: Similar structure but without the carboxylic acid group, affecting its chemical behavior.
Norbornene-2-carboxylic acid: Similar bicyclic structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its combination of a rigid bicyclic structure and the presence of two methyl groups at the 3-position. This combination influences its chemical reactivity, making it a valuable compound in synthetic chemistry and drug design.
Properties
CAS No. |
103385-82-6 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c1-10(2)7-4-3-6(5-7)8(10)9(11)12/h3-4,6-8H,5H2,1-2H3,(H,11,12) |
InChI Key |
QHSZLQWSPNQNKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC(C1C(=O)O)C=C2)C |
Purity |
95 |
Origin of Product |
United States |
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